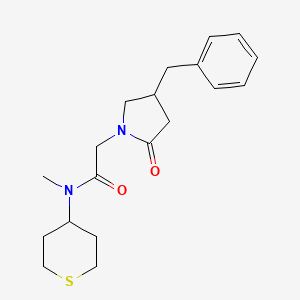
4-(1-benzofuran-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-(1-benzofuran-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone" is a compound that likely has relevance in medicinal chemistry due to its structural features. The incorporation of a benzofuran moiety, a chlorophenyl group, and a piperazinone core suggests potential biological activity, as these components are found in various bioactive molecules. However, specific details on this compound are scarce, necessitating an exploration into similar molecules for insights into synthesis methods, molecular structure analysis, and property evaluations.
Synthesis Analysis
The synthesis of related compounds involves key steps like 1,4-bis-substitution reactions, ring closure methodologies, and functional group transformations. For example, novel bis(pyrazole-benzofuran) hybrids linked via piperazine were synthesized, indicating the feasibility of incorporating benzofuran and piperazine units into complex molecules through multistep synthetic routes (Mekky & Sanad, 2020).
Molecular Structure Analysis
Molecular structure analysis of compounds containing benzofuran, piperazine, and chlorophenyl groups often involves spectroscopic techniques and X-ray crystallography to determine configurations, conformations, and intermolecular interactions. For instance, the X-ray and DFT structures of related compounds provide insights into the arrangement of atoms and the spatial geometry, which are crucial for understanding the compound's reactivity and potential binding to biological targets (Şahin et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such molecules can be explored through their participation in various chemical reactions, including nucleophilic substitutions, cycloadditions, and redox reactions. These reactions not only extend the chemical diversity of the molecule but also modify its biological activity. The formation of bis(pyrazoles) linked via piperazine moieties through 1,3-dipolar cycloaddition is an example of how structural complexity can be increased (Mekky & Sanad, 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form are crucial for the development of pharmaceutical agents. These properties are determined by the compound's molecular structure and influence its formulation and bioavailability. Studies on related compounds, like those analyzing different hydrogen-bonding networks in polymorphic crystalline forms, shed light on the solid-state characteristics that impact the physical properties (Weatherhead-Kloster et al., 2005).
Applications De Recherche Scientifique
Antibacterial Applications
Compounds structurally related to 4-(1-benzofuran-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone have shown potent antibacterial efficacies. For example, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and demonstrated significant in vitro antibacterial and cytotoxic activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds have also shown effective biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in some cases (Ahmed E. M. Mekky & S. Sanad, 2020).
Anticonvulsant Applications
A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and evaluated for their anticonvulsant activities using the maximal electroshock induced seizures model in mice. Several compounds exhibited anticonvulsant activity at low doses, indicating their potential as anticonvulsant agents. The study identified specific derivatives with comparable or superior efficacy to phenytoin, highlighting the therapeutic potential of these compounds in epilepsy treatment (A. Shakya et al., 2016).
Anticancer Applications
Research on novel hybrid compounds between benzofuran and N-aryl piperazine revealed significant in vitro anti-tumor activity against a panel of human tumor cell lines. These studies demonstrated that the structural features, such as the presence of chloro or trifluoromethyl substituents, play a critical role in modulating cytotoxic activity. One compound, in particular, exhibited potent cytotoxic activity against the Hela cell line, emphasizing the anticancer potential of these benzofuran derivatives (Zewei Mao et al., 2016).
Enzyme Inhibition Applications
Compounds similar to 4-(1-benzofuran-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone have been designed and synthesized for the inhibition of specific enzymes. For instance, derivatives have been identified as potent inhibitors of the MurB enzyme, which is crucial for bacterial cell wall synthesis. These findings suggest a new avenue for the development of antimicrobial agents targeting resistant bacterial strains (K. Reddy et al., 2014).
Propriétés
IUPAC Name |
4-(1-benzofuran-5-carbonyl)-1-(3-chlorophenyl)-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-13-11-23(17-4-2-3-16(21)10-17)19(24)12-22(13)20(25)15-5-6-18-14(9-15)7-8-26-18/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUQOMMIXKABBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC3=C(C=C2)OC=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzofuran-5-ylcarbonyl)-1-(3-chlorophenyl)-5-methyl-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

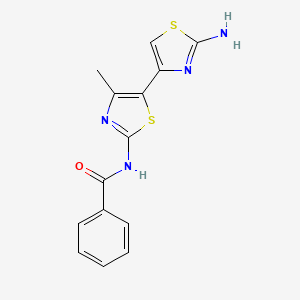
![1-[(1-benzyl-4-piperidinyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5588024.png)
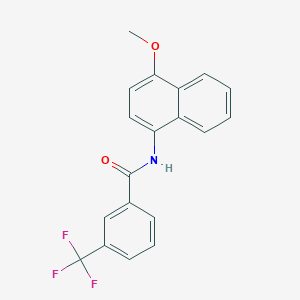
![2,3-difluoro-4-methoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5588035.png)
![2-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5588036.png)
![1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride](/img/structure/B5588057.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5588064.png)
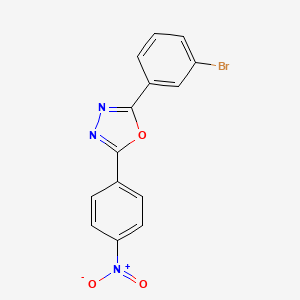
![N-benzyl-2-[3-benzyl-2-(4-bromophenyl)-1,3-oxazolidin-4-yl]acetamide](/img/structure/B5588072.png)
![2-[(5-methyl-2-pyrazinyl)methyl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5588076.png)

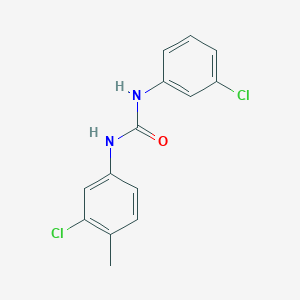
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5588088.png)
